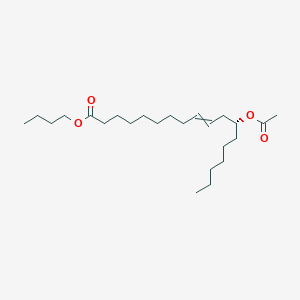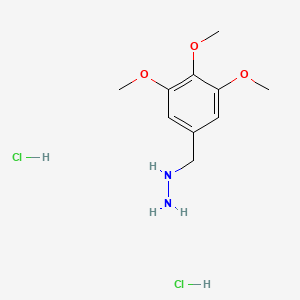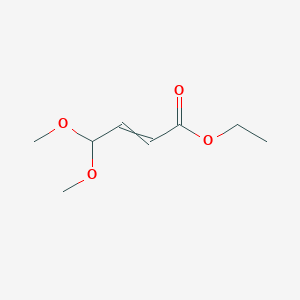
Ethyl (2E)-4,4-dimethoxybut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’éthyl (2E)-4,4-diméthoxybut-2-énoate est un composé organique appartenant à la famille des esters. Les esters sont caractérisés par leurs odeurs agréables et sont souvent utilisés dans les parfums et les arômes. Ce composé particulier est connu pour sa structure unique, qui comprend une double liaison et deux groupes méthoxy, ce qui en fait une molécule polyvalente en synthèse organique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L’éthyl (2E)-4,4-diméthoxybut-2-énoate peut être synthétisé par différentes méthodes. Une approche courante implique l’estérification de l’acide 4,4-diméthoxybut-2-énoïque avec de l’éthanol en présence d’un catalyseur acide. La réaction nécessite généralement un reflux du mélange pour obtenir un rendement élevé.
Méthodes de production industrielle
Dans un cadre industriel, la production d’éthyl (2E)-4,4-diméthoxybut-2-énoate peut impliquer des procédés en continu pour garantir une qualité et un rendement constants. L’utilisation de catalyseurs avancés et de conditions de réaction optimisées peut améliorer l’efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
L’éthyl (2E)-4,4-diméthoxybut-2-énoate subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques ou les aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir l’ester en alcools.
Substitution : Les groupes méthoxy peuvent être substitués par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Les agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont souvent utilisés.
Substitution : Les nucléophiles comme les amines ou les thiols peuvent être utilisés pour remplacer les groupes méthoxy.
Principaux produits formés
Oxydation : Acides carboxyliques ou aldéhydes.
Réduction : Alcools.
Substitution : Divers esters substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
L’éthyl (2E)-4,4-diméthoxybut-2-énoate a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé peut être utilisé dans l’étude des réactions catalysées par les enzymes impliquant des esters.
Industrie : Utilisé dans la production de parfums, d’arômes et d’autres produits chimiques fins.
Applications De Recherche Scientifique
Ethyl (2E)-4,4-dimethoxybut-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of fragrances, flavorings, and other fine chemicals.
Mécanisme D'action
Le mécanisme d’action de l’éthyl (2E)-4,4-diméthoxybut-2-énoate implique son interaction avec diverses cibles moléculaires. Le groupe ester peut subir une hydrolyse pour former l’acide et l’alcool correspondants, qui peuvent ensuite participer à d’autres voies biochimiques. La double liaison et les groupes méthoxy jouent également un rôle dans sa réactivité, ce qui lui permet d’interagir avec différentes enzymes et différents récepteurs.
Comparaison Avec Des Composés Similaires
Composés similaires
Acétate d’éthyle : Un ester simple avec une odeur agréable, communément utilisé comme solvant.
Butyrate de méthyle : Un autre ester avec une odeur fruitée, utilisé dans les arômes.
Crotonate d’éthyle : Structure similaire, mais sans les groupes méthoxy, utilisé comme solvant et plastifiant.
Unicité
L’éthyl (2E)-4,4-diméthoxybut-2-énoate est unique en raison de sa double liaison et de ses deux groupes méthoxy, qui lui confèrent des propriétés chimiques et une réactivité distinctes par rapport aux autres esters. Cela en fait un composé précieux dans diverses synthèses chimiques et applications.
Propriétés
Formule moléculaire |
C8H14O4 |
|---|---|
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
ethyl 4,4-dimethoxybut-2-enoate |
InChI |
InChI=1S/C8H14O4/c1-4-12-7(9)5-6-8(10-2)11-3/h5-6,8H,4H2,1-3H3 |
Clé InChI |
SIRJFJKWVNTUKV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CC(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[(1R)-2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile](/img/structure/B12434089.png)
![5-cyano-N-[(methoxyimino)methyl]-3-methyl-4-phenylthiophene-2-carboxamide](/img/structure/B12434093.png)
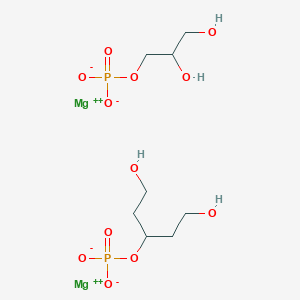

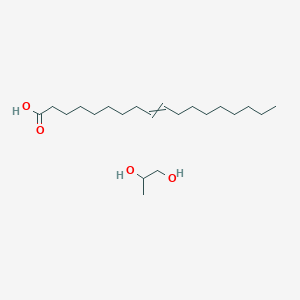
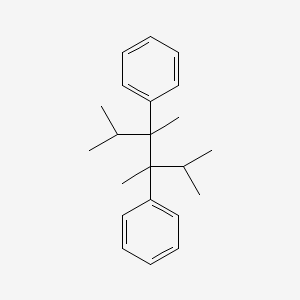
![2-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12434128.png)


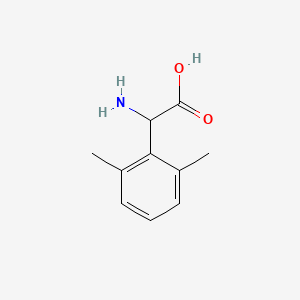

![3-[3,5-Dimethoxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enyl acetate](/img/structure/B12434165.png)
